molecular formula C24H25N3O5 B2960145 1-(3,5-Dimethoxyphenyl)-6-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,4-dihydropyridazin-4-one CAS No. 1251619-21-2

1-(3,5-Dimethoxyphenyl)-6-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2960145
CAS No.: 1251619-21-2
M. Wt: 435.48
InChI Key: YWLHYOFMOFQFQL-UHFFFAOYSA-N
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Description

1-(3,5-Dimethoxyphenyl)-6-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,4-dihydropyridazin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydropyridazinone core, a tetrahydroisoquinoline moiety, and methoxy and ethoxy substituents.

Preparation Methods

The synthesis of 1-(3,5-Dimethoxyphenyl)-6-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,4-dihydropyridazin-4-one typically involves multiple steps, including the formation of the dihydropyridazinone core and the introduction of the tetrahydroisoquinoline and methoxy groups. Common synthetic routes may involve:

    Cyclization reactions: to form the dihydropyridazinone core.

    Substitution reactions: to introduce the methoxy and ethoxy groups.

    Amide bond formation: to attach the tetrahydroisoquinoline moiety.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-(3,5-Dimethoxyphenyl)-6-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming ketones or carboxylic acids.

    Reduction: This can lead to the formation of alcohols or amines.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: This can break down the compound into smaller fragments, such as carboxylic acids and amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery.

    Medicine: Its unique structure suggests potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethoxyphenyl)-6-ethoxy-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,4-dihydropyridazin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

  • Dihydropyridazinone derivatives
  • Tetrahydroisoquinoline derivatives
  • Methoxy-substituted aromatic compounds
  • Ethoxy-substituted aromatic compounds

Properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-(3,5-dimethoxyphenyl)-6-ethoxypyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-4-32-22-14-21(28)23(24(29)26-10-9-16-7-5-6-8-17(16)15-26)25-27(22)18-11-19(30-2)13-20(12-18)31-3/h5-8,11-14H,4,9-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLHYOFMOFQFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)C(=NN1C2=CC(=CC(=C2)OC)OC)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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